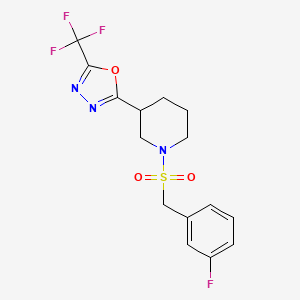

![molecular formula C24H24ClN5O2 B3000223 9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922452-53-7](/img/structure/B3000223.png)

9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are found in high quantities in meat and meat products, especially internal organs such as liver and kidney. Purine derivatives have been extensively studied due to their biological significance and therapeutic potential, particularly in the context of antiviral activity and enzyme inhibition.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps and the potential for regioselectivity issues. For instance, the synthesis of 9-benzyl-6-(dimethylamino)-9H-purines demonstrated that the introduction of a 2-chloro substituent can significantly enhance antiviral activity against rhinoviruses . Similarly, the regioselectivity of cross-coupling reactions, such as those involving 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine, can yield a mixture of isomers, which can be further modified to obtain the desired purine bases . These methods may be relevant to the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The crystal structure of a purine-pyrimidine complex, for example, revealed planar complexes joined by hydrogen bonds, which resemble the Watson-Crick pairing configuration found in DNA . This suggests that the molecular structure of purine derivatives, including the compound , is likely to be significant in its interaction with biological molecules.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including those catalyzed by palladium or iron, as seen in the synthesis of trisubstituted purine bases . The reactivity of chlorine substituents in these compounds is particularly noteworthy, as they can be involved in further chemical transformations, such as Mitsunobu reactions, which can lead to the formation of different substituted purine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of fluorine and chlorine atoms can affect the hydrogen bonding capacity and overall reactivity of the compound . These properties are essential for the compound's biological activity and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases Treatment

Compounds similar to the specified chemical, particularly those in the tetrahydropyrimido[2,1-f]purinedione family, have shown potential in treating neurodegenerative diseases. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are drug targets for diseases like Parkinson's and Alzheimer's (Koch et al., 2013). Further research into similar compounds has led to the development of novel classes of potent MAO-B inhibitors, which could be beneficial in managing these diseases (Załuski et al., 2019).

Anticancer Activity

The study of purine-diones, closely related to the chemical , has been an area of interest for developing anticancer treatments. New derivatives of purine-diones have shown significant inhibition activity against certain cancer cell lines, suggesting their potential utility in cancer therapy (Hayallah, 2017).

Anti-inflammatory Properties

Substituted analogues of pyrimidopurinediones, which share a structural similarity with the specified chemical, have demonstrated anti-inflammatory activity. These compounds have shown effectiveness in models of chronic inflammation, comparable to existing anti-inflammatory drugs, suggesting their potential for developing new anti-inflammatory treatments (Kaminski et al., 1989).

Psychotropic Potential

Derivatives of pyrimido[2,1-f]purine-2,4-dione have been evaluated for their psychotropic properties. Compounds in this class have shown affinity for various receptors that are relevant in the context of psychotropic drugs, suggesting their potential application in developing new treatments for mental health disorders (Jurczyk et al., 2004).

Eigenschaften

IUPAC Name |

9-(3-chloro-4-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-15-6-4-7-17(12-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(10-5-11-29(20)23)18-9-8-16(2)19(25)13-18/h4,6-9,12-13H,5,10-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYGTEOGKUEFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=C(C=C5)C)Cl)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

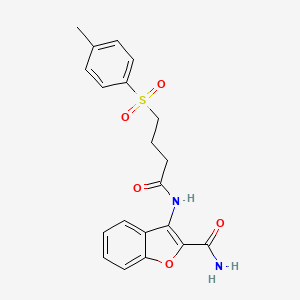

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)

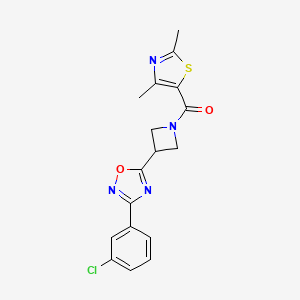

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

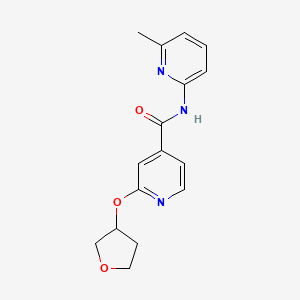

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)